4-Iodo-1-isopropyl-5-methyl-1H-pyrazole
Overview
Description
4-Iodo-1-isopropyl-5-methyl-1H-pyrazole is a heterocyclic organic compound characterized by the presence of an iodine atom at the fourth position, an isopropyl group at the first position, and a methyl group at the fifth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-isopropyl-5-methyl-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 1-isopropyl-5-methyl-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isopropyl-5-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or its substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate, often in solvents like toluene or dimethyl sulfoxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 4-azido-1-isopropyl-5-methyl-1H-pyrazole or 4-thiocyanato-1-isopropyl-5-methyl-1H-pyrazole.
Oxidation Products: Compounds with higher oxidation states, such as pyrazole N-oxides.
Reduction Products: Reduced forms of the pyrazole ring or its substituents.
Coupling Products: Biaryl or diaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
4-Iodo-1-isopropyl-5-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators, aiding in the understanding of biological processes.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-Iodo-1-isopropyl-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The iodine atom and the pyrazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding, influencing the activity of enzymes or receptors. The isopropyl and methyl groups contribute to the compound’s lipophilicity, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole
- 4-Iodo-1-isopropyl-1H-pyrazole
- 4-Iodo-3,5-dimethyl-1H-pyrazole
Uniqueness
4-Iodo-1-isopropyl-5-methyl-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with biological targets. The presence of the isopropyl group at the first position and the methyl group at the fifth position provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-iodo-5-methyl-1-propan-2-ylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)10-6(3)7(8)4-9-10/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRMEIAPKOQNFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241323 | |
Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-24-0 | |
Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-iodo-5-methyl-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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